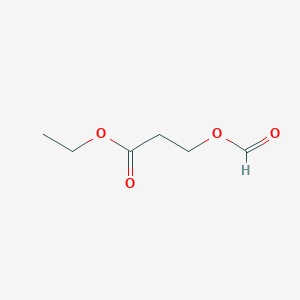![molecular formula C21H17I B12576397 1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene CAS No. 485755-50-8](/img/structure/B12576397.png)
1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene is an organic compound characterized by the presence of an iodophenyl group attached to a propene backbone, which is further connected to two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenylpropene and dibenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction temperature, solvent, and catalyst concentration are carefully optimized to achieve high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce phenyl derivatives.
科学的研究の応用
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
1,1’-[1-(2-Bromophenyl)prop-1-ene-3,3-diyl]dibenzene: Similar structure but with a bromine atom instead of iodine.
1,1’-[1-(2-Chlorophenyl)prop-1-ene-3,3-diyl]dibenzene: Contains a chlorine atom instead of iodine.
1,1’-[1-(2-Fluorophenyl)prop-1-ene-3,3-diyl]dibenzene: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs
特性
CAS番号 |
485755-50-8 |
|---|---|
分子式 |
C21H17I |
分子量 |
396.3 g/mol |
IUPAC名 |
1-(3,3-diphenylprop-1-enyl)-2-iodobenzene |
InChI |
InChI=1S/C21H17I/c22-21-14-8-7-13-19(21)15-16-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,20H |
InChIキー |
HULXNAIRKKIFSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C=CC2=CC=CC=C2I)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
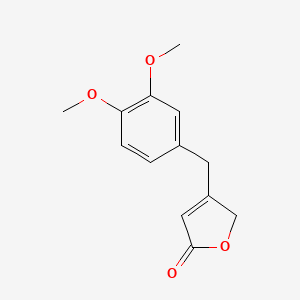
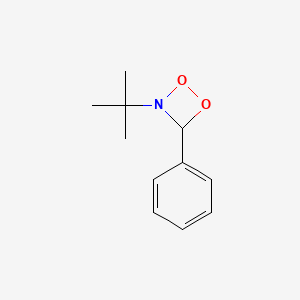
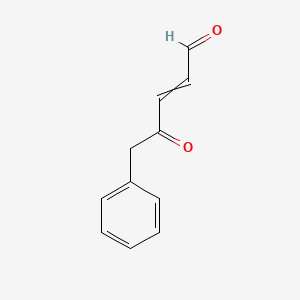
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
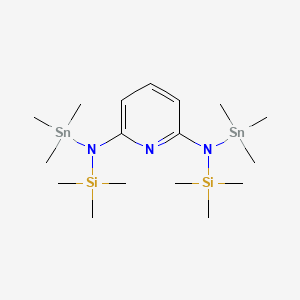
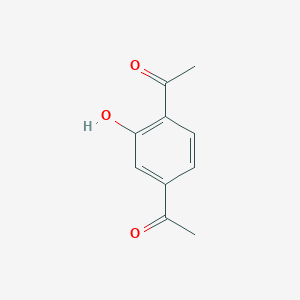
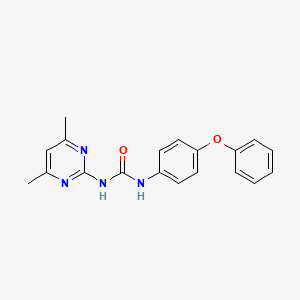
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)
